molecular formula C19H15F2N3O2S B2440989 N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 893989-39-4

N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No. B2440989
CAS RN: 893989-39-4
M. Wt: 387.4
InChI Key: JSDNLAJQNDJLJN-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. DFP-10825 belongs to the class of thioacetamide derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins, leading to the inhibition of cell growth and proliferation. Additionally, N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often dysregulated in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide has been reported to have various biochemical and physiological effects. It has been found to inhibit the phosphorylation of various proteins and enzymes, leading to the inhibition of cell growth and proliferation. Additionally, N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide has been found to induce apoptosis in cancer cells, leading to the death of cancer cells. Furthermore, N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide has been reported to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an attractive target for drug discovery research. Additionally, N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide has been reported to have promising pharmacological properties, which makes it a potential candidate for the development of new drugs. However, there are also limitations to using N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide in lab experiments. It is a complex compound that requires a multi-step synthesis process, which can be challenging and time-consuming. Additionally, the mechanism of action of N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide is not fully understood, which can make it difficult to interpret the results of lab experiments.

Future Directions

There are several future directions for research on N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide. One potential direction is to study the mechanism of action of N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide in more detail to better understand how it inhibits the activity of various enzymes and proteins. Additionally, further research is needed to explore the potential applications of N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide in the treatment of neurodegenerative diseases. Furthermore, future studies could investigate the potential of N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide as a drug candidate for the treatment of various types of cancer. Overall, N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide is a promising compound that has the potential to contribute to the development of new drugs and treatments for various diseases.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide involves a multi-step process that starts with the reaction of 2,4-difluoroaniline with 3-methoxybenzaldehyde to form 2-(2,4-difluorophenyl)-3-methoxybenzaldehyde. This intermediate is then reacted with 6-amino-3-(methylthio)pyridazine to form the final product, N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide. The synthesis of N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide has been reported in several scientific papers, and the purity and yield of the compound have been optimized through various methods.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide has been found to exhibit potential applications in the field of drug discovery. It has been reported to have inhibitory effects on various enzymes and proteins, including but not limited to, tyrosine kinase, protein kinase C, and cyclin-dependent kinase. Additionally, N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide has been found to have promising anticancer activity against different types of cancer cells, including breast cancer, lung cancer, and leukemia. Furthermore, N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide has been reported to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2S/c1-26-14-4-2-3-12(9-14)16-7-8-19(24-23-16)27-11-18(25)22-17-6-5-13(20)10-15(17)21/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDNLAJQNDJLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide

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